molecular formula C19H20N4OS B11980230 5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11980230
M. Wt: 352.5 g/mol
InChI Key: XSXRWQPZBWOOJZ-FKTOWYLZSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan-containing aldehyde or ketone.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests potential applications in drug design. Triazole derivatives are often used in the development of antiviral, anticancer, and anti-inflammatory drugs.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    5-Phenyl-1,2,4-triazole: Similar structure but lacks the tert-butyl and furan groups.

    4-Amino-1,2,4-triazole: Known for its herbicidal activity.

Uniqueness

The presence of the tert-butylphenyl and furan groups in 5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol makes it unique compared to other triazole derivatives. These groups can influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-10-8-14(9-11-15)17-21-22-18(25)23(17)20-12-4-6-16-7-5-13-24-16/h4-13H,1-3H3,(H,22,25)/b6-4+,20-12+

InChI Key

XSXRWQPZBWOOJZ-FKTOWYLZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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